

A Comparative Guide to the Performance of Tetrathiafulvalene (TTF) Analogs

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Tetrathiafulvalene**

Cat. No.: **B1198394**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Tetrathiafulvalene (TTF) and its derivatives are a cornerstone in the development of organic electronics, owing to their unique redox properties and ability to form highly conductive molecular stacks. This guide provides a comparative overview of the performance of three key TTF analogs: the parent molecule **Tetrathiafulvalene** (TTF), its tetramethylated derivative **Tetramethyl-tetrathiafulvalene** (TMTTF), and the widely studied **Bis(ethylenedithio)-tetrathiafulvalene** (BEDT-TTF or ET). The comparison focuses on three critical performance metrics: electrical conductivity, charge carrier mobility, and stability, supported by experimental data from peer-reviewed literature.

Performance Comparison of TTF Analogs

The following table summarizes the key performance indicators for TTF, TMTTF, and BEDT-TTF. It is important to note that the electrical properties of these molecules are highly dependent on their solid-state packing and the presence of counter-ions in charge-transfer salts. Therefore, the data presented here are for representative single crystals or thin films under specified conditions.

Performance Metric	Tetrathiafulvalene (TTF)	Tetramethyl-tetrathiafulvalene (TMTTF)	Bis(ethylenedithio)-tetrathiafulvalene (BEDT-TTF)
Conductivity (σ) at Room Temperature	<p>While pure TTF is a semiconductor, its charge-transfer salt with TCNQ forms highly conducting stacks. The conductivity of a TCNQ crystal surface increases to the range of 10^{-6} to 10^{-5} S upon sublimation of TTF onto it^[1].</p>	<p>The selenium analog, TMTSF, in a charge-transfer salt exhibits a room temperature conductivity of $0.2 \text{ S}\cdot\text{cm}^{-1}$^[2]. Data for the sulfur-based TMTTF is comparable in similar systems.</p>	<p>The conductivity of BEDT-TTF based materials varies significantly with the counter-ion and crystal packing, ranging from semiconducting (e.g., δ'-(BEDT-TTF)₂CF₃CF₂SO₃ with $\sigma \approx 0.02 \text{ S}/\text{cm}$) to metallic^{[3][4]}. Nanopowders of κ-(BEDT-TTF)₂Cu(NCS)₂ show a conductivity of about $0.08 \text{ S}\cdot\text{cm}^{-1}$^[4].</p>
Charge Carrier Mobility (μ)	<p>A high hole mobility of $1.4 \text{ cm}^2/(\text{V}\cdot\text{s})$ has been reported for single-crystal Organic Field-Effect Transistors (OFETs) based on a TTF derivative, dithiophene-tetrathiafulvalene (DT-TTF)^{[5][6]}. For dibenzo-tetrathiafulvalene (DB-TTF), mobilities are in the range of $0.1 - 1 \text{ cm}^2/\text{Vs}$^[7].</p>	<p>Data for TMTTF-based OFETs is not readily available in direct comparisons. However, theoretical studies suggest that the charge transfer properties can be tuned by modifying the TTF core^[8].</p>	<p>A low carrier mobility of approximately $0.005 \text{ cm}^2 \text{ V}^{-1} \text{ s}^{-1}$ has been reported for BEDT-TTF^[9].</p>

Stability	<p>TTF is noted for its stability in both solution and solid state, even in the presence of air and moisture, particularly in its oxidized radical cation and dication states[10]. It has a melting point of 116-119 °C[11].</p>	<p>Specific quantitative data on the thermal and air stability of TMTTF is not as prevalent in the literature, but its use in stable charge-transfer salts suggests reasonable stability.</p>	<p>The stability of BEDT-TTF is highly dependent on the specific salt. Some salts are hygroscopic and can degrade in air over time. However, certain phases, like β-(BEDT-TTF)₂I₃, exhibit metastability under varying pressure and temperature conditions[12]. TTF-based Metal-Organic Frameworks (MOFs) can exhibit high thermal stability, with decomposition temperatures up to 350°C, and chemical stability across a wide pH range[13][14].</p>
-----------	--	---	--

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the reproduction and validation of these findings.

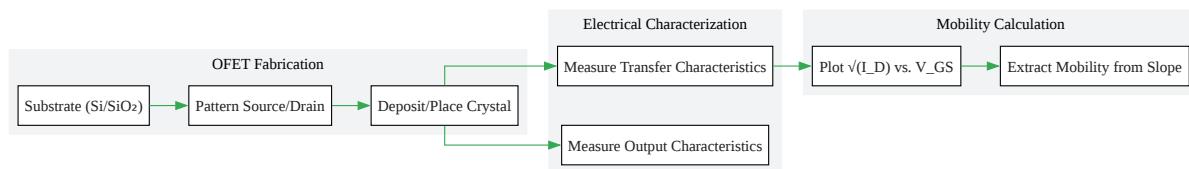
Measurement of Electrical Conductivity

The electrical conductivity of single crystals is typically measured using a four-probe method to eliminate the influence of contact resistance.

- **Crystal Selection and Mounting:** A suitable single crystal of the TTF analog is selected and mounted on an insulating substrate.

- **Electrode Deposition:** Four parallel, equidistant electrodes are deposited onto the crystal surface. This is often done using gold or carbon paste, or through thermal evaporation of a metal (e.g., gold) through a shadow mask.
- **Wiring:** Fine gold or platinum wires are then connected to these electrodes using a conductive adhesive.
- **Measurement:** A constant current is passed through the outer two electrodes, and the voltage drop across the inner two electrodes is measured using a high-impedance voltmeter.
- **Calculation:** The conductivity (σ) is calculated using the formula: $\sigma = (I * l) / (V * A)$ where I is the current, V is the voltage, l is the distance between the inner electrodes, and A is the cross-sectional area of the crystal. The measurements are typically performed at room temperature in an inert atmosphere or vacuum to prevent degradation.

[Click to download full resolution via product page](#)


Conductivity Measurement Workflow

Measurement of Charge Carrier Mobility

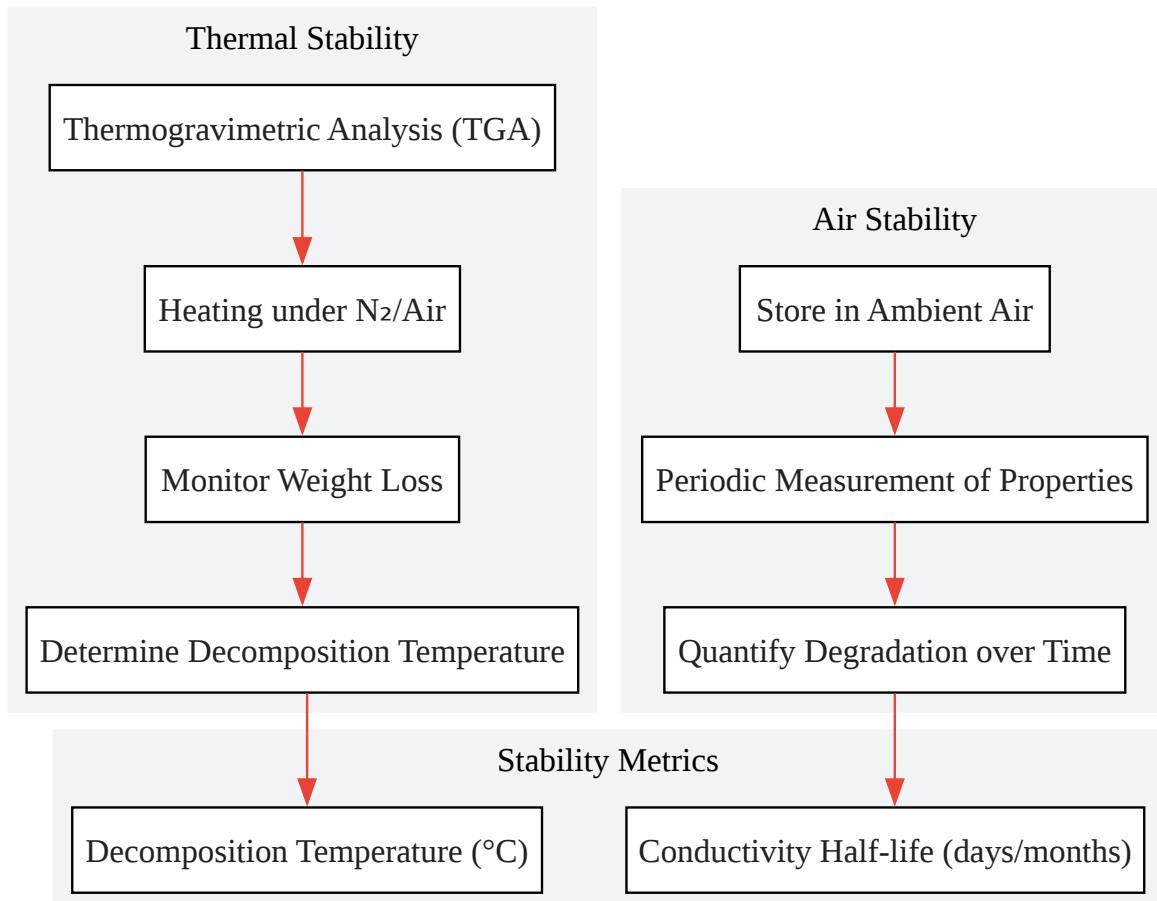
The charge carrier mobility is a key parameter for transistor applications and is typically determined from the characteristics of an Organic Field-Effect Transistor (OFET).

- **OFET Fabrication:**
 - A heavily doped silicon wafer with a thermally grown silicon dioxide layer is commonly used as the substrate and gate dielectric, respectively.
 - Source and drain electrodes (e.g., gold) are patterned on the SiO_2 surface using photolithography or shadow masking.

- A single crystal of the TTF analog is then carefully placed or grown to bridge the source and drain electrodes, forming the channel of the transistor.
- Electrical Characterization: The OFET is placed in a probe station, and its electrical characteristics are measured using a semiconductor parameter analyzer.
 - Output Characteristics: The drain current (I_D) is measured as a function of the drain-source voltage (V_{DS}) for various gate-source voltages (V_{GS}).
 - Transfer Characteristics: The drain current (I_D) is measured as a function of the gate-source voltage (V_{GS}) at a constant, high drain-source voltage (in the saturation regime).
- Mobility Calculation: The field-effect mobility (μ) in the saturation regime is calculated from the transfer characteristics using the following equation: $I_D = (\mu * C_i / 2L) * (V_{GS} - V_T)^2$ where C_i is the capacitance per unit area of the gate dielectric, L is the channel length, W is the channel width, and V_T is the threshold voltage. The mobility is extracted from the slope of a plot of $\sqrt{I_D}$ versus V_{GS} .

[Click to download full resolution via product page](#)

Charge Mobility Measurement Workflow


Assessment of Stability

The thermal and air stability of TTF analogs are crucial for their practical application and shelf-life.

- Thermal Stability (Thermogravimetric Analysis - TGA):

- A small, precisely weighed sample of the TTF analog is placed in a TGA instrument.
- The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen to assess thermal decomposition, or air to assess oxidative decomposition).
- The weight of the sample is continuously monitored as a function of temperature.
- The decomposition temperature is identified as the temperature at which significant weight loss begins.

- Air Stability:
 - A single crystal or thin film of the TTF analog is stored under ambient conditions (controlled temperature and humidity).
 - The electrical properties (conductivity or mobility) and/or spectroscopic characteristics (e.g., UV-Vis, Raman) of the sample are measured periodically over an extended period.
 - The degradation is quantified by the change in these properties over time. For instance, the time taken for the conductivity to decrease by 50% can be used as a metric for air stability.

[Click to download full resolution via product page](#)

Stability Assessment Logic

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.aip.org [pubs.aip.org]
- 2. [researchgate.net](https://www.researchgate.net) [researchgate.net]

- 3. Charge-Ordering and Structural Transition in the New Organic Conductor δ' -(BEDT-TTF)2CF3CF2SO3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lampx.tugraz.at [lampx.tugraz.at]
- 6. Correlation between crystal structure and mobility in organic field-effect transistors based on single crystals of tetrathiafulvalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Theoretical study on charge carrier mobilities of tetrathiafulvalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tetrathiafulvalene – a redox-switchable building block to control motion in mechanically interlocked molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tetrathiafulvalene - Wikipedia [en.wikipedia.org]
- 12. Study of phase stability of β -(BEDT-TTF)2I3 by differential thermal analysis | Journal de Physique [jphys.journaldephysique.org]
- 13. A highly stable and hierarchical tetrathiafulvalene-based metal–organic framework with improved performance as a solid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A highly stable and hierarchical tetrathiafulvalene-based metal–organic framework with improved performance as a solid catalyst - Chemical Science (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [A Comparative Guide to the Performance of Tetrathiafulvalene (TTF) Analogs]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1198394#comparing-the-performance-of-different-tetrathiafulvalene-analogs>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com